Product packaging for Methyl 3-aminopyrrolidine-3-carboxylate(Cat. No.:)

Methyl 3-aminopyrrolidine-3-carboxylate

Cat. No.: B13517242
M. Wt: 144.17 g/mol
InChI Key: PPFOHCLAKKLJJT-UHFFFAOYSA-N
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Description

Pyrrolidine (B122466) Scaffold: Historical Perspectives and Structural Significance in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a core structure in a vast number of natural products, particularly alkaloids, as well as in pharmacologically active molecules. frontiersin.org Historically, the prevalence of this scaffold in nature spurred initial interest, leading to its establishment as a fundamental heterocyclic compound in chemical research. frontiersin.org

Structurally, the significance of the pyrrolidine scaffold is rooted in its three-dimensional character. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring result in a non-planar, puckered conformation. nih.gov This phenomenon, known as “pseudorotation,” allows the ring to adopt various energetically favorable envelope and twisted conformations. nih.govresearchgate.net This inherent three-dimensionality is a crucial attribute, enabling molecules containing this scaffold to explore pharmacophore space more effectively than flat, two-dimensional structures, which is a key factor in designing new bioactive compounds. nih.govresearchgate.net

Importance of Chiral Pyrrolidine Derivatives as Fundamental Building Blocks

The non-planar nature of the pyrrolidine ring allows for the presence of up to four stereogenic centers, leading to a high degree of stereochemical diversity. nih.gov This chirality is of immense importance in chemical synthesis and medicinal chemistry, as the biological activity of molecules is often highly dependent on their specific stereoisomeric form. researchgate.net Since proteins and other biological targets are themselves chiral, they interact differently with different enantiomers or diastereomers of a drug candidate. nih.gov

Consequently, chiral pyrrolidine derivatives are highly valued as fundamental building blocks in asymmetric synthesis. oup.com The non-essential amino acid L-proline, which features a chiral pyrrolidine ring, is a frequently used starting material for producing a wide array of chiral compounds and serves as a renowned organocatalyst. nih.gov The ability to introduce specific stereochemistry into a target molecule by using a pre-functionalized, enantiomerically pure pyrrolidine synthon is a powerful strategy for synthetic chemists. escholarship.orgacs.org This approach is central to the efficient construction of complex natural products and pharmaceuticals. acs.orgnih.gov

Overview of Methyl 3-aminopyrrolidine-3-carboxylate as a Versatile Chiral Synthon

This compound emerges as a particularly valuable building block due to its unique substitution pattern. It is a chiral molecule featuring a quaternary stereocenter at the C3 position, which is substituted with both an amine group and a methyl carboxylate group. This bifunctional nature makes it a highly versatile chiral synthon for a variety of synthetic transformations.

The primary amine offers a nucleophilic site for forming amides, sulfonamides, and other nitrogen-containing functionalities, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in reactions such as amidation or reduction. The strategic placement of these two functional groups on the same carbon atom within the chiral pyrrolidine framework provides a compact and stereochemically defined starting point for constructing more complex and sterically hindered molecular architectures.

Scope and Objectives of Current Research Trends on Substituted Pyrrolidine-3-carboxylates

Current research on substituted pyrrolidines, including pyrrolidine-3-carboxylate derivatives, is vibrant and multifaceted, driven largely by the quest for new therapeutic agents and more efficient synthetic methodologies. frontiersin.orgnih.gov A primary objective is the development of novel synthetic routes that provide precise control over stereochemistry, often employing organocatalytic or metal-catalyzed reactions. rsc.orgrsc.org

Key research trends include:

  • Asymmetric Synthesis: Developing new catalytic methods, such as enantioselective Michael additions and [3+2] cycloadditions, to produce highly functionalized and enantiomerically enriched pyrrolidine-3-carboxylate derivatives. rsc.orgresearchgate.net
  • Medicinal Chemistry: Incorporating the pyrrolidine-3-carboxylate scaffold into larger molecules to synthesize novel compounds with potential biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. nih.gov
  • Multicomponent Reactions: Designing one-pot reactions that combine multiple starting materials to rapidly generate molecular complexity and build libraries of substituted pyrrolidines for drug discovery screening. tandfonline.com
  • Catalyst Development: Using chiral pyrrolidine-3-carboxylic acids themselves as organocatalysts to induce stereoselectivity in other chemical transformations. rsc.org
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C6H12N2O2 B13517242 Methyl 3-aminopyrrolidine-3-carboxylate

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    methyl 3-aminopyrrolidine-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H12N2O2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4,7H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PPFOHCLAKKLJJT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1(CCNC1)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12N2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    144.17 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Methodologies for Methyl 3 Aminopyrrolidine 3 Carboxylate and Its Stereoisomers

    Retrosynthetic Analysis and Strategic Disconnections of the Pyrrolidine (B122466) Core

    Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.com The core principle involves "disconnections," which are the imaginary breaking of bonds to reveal synthons—idealized fragments that correspond to potential synthetic reagents. ox.ac.uk

    For the pyrrolidine core of methyl 3-aminopyrrolidine-3-carboxylate, several strategic disconnections can be envisioned. A common approach involves breaking one or two carbon-nitrogen bonds of the heterocyclic ring. This leads to linear precursors that can be cyclized in a subsequent step.

    Another key strategy in the retrosynthesis of complex pyrrolidines is to disconnect at a bond that is easy to form. ox.ac.uk This often involves considering reactions that are known to be efficient and stereoselective. For instance, cycloaddition reactions are a powerful tool for the construction of cyclic systems. nih.gov

    The presence of functional groups and stereochemistry heavily influences the choice of disconnection. numberanalytics.com For this compound, the stereocenter at the C3 position is a critical feature to consider during the retrosynthetic analysis.

    A general retrosynthetic analysis for a 3-substituted pyrrolidine-3-carboxylic acid derivative could involve the following disconnections:

    Target MoleculeDisconnection StrategyPrecursor Type
    This compoundC-N bond cleavageLinear amino ester
    This compoundC-C bond cleavageSubstituted amino acid derivative
    This compoundCycloaddition approachAzomethine ylide and dipolarophile

    Enantioselective Synthesis Approaches

    The synthesis of specific stereoisomers of this compound requires enantioselective methods to control the three-dimensional arrangement of atoms.

    Asymmetric catalysis is a highly effective strategy for the enantioselective synthesis of pyrrolidines. This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in this regard. For instance, chiral squaramides have been used as hydrogen-bonding organocatalysts in the enantioselective Michael addition of nitroalkanes to chalcones, a key step in the synthesis of substituted pyrrolidines. researchgate.net

    Metal-catalyzed reactions also play a crucial role. For example, a palladium-catalyzed cascade cyclization-carbonylation-anion capture process has been developed for the synthesis of spirocycles containing a pyrrolidine ring. google.com Furthermore, highly enantioselective silver-catalyzed [3+2] cycloaddition of methyl cinnamates with glycine (B1666218) aldimino esters has been reported to produce highly substituted pyrrolidines. researchgate.net

    Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This approach leverages the existing stereocenters of the starting material to introduce chirality into the target molecule. For example, a decamer of (3R)-carboxypyrrolidine, a β-proline analog, was synthesized from the readily available (R)-glycidol. researchgate.net This strategy avoids the need for a separate resolution step or an asymmetric catalyst. The synthesis of novel 3-aminopyrrolidine (B1265635) derivatives as antagonists for the human chemokine receptor 2 has also been reported, highlighting the importance of this class of compounds in medicinal chemistry. nih.gov

    Diastereoselective conjugate addition reactions are a powerful method for controlling the relative stereochemistry of newly formed stereocenters. This approach often involves the use of a chiral auxiliary to direct the addition of a nucleophile to an α,β-unsaturated system. An efficient protocol for the stereocontrolled formal conjugate addition of hydroxycarbonyl (B1239141) anion equivalents to α,β-unsaturated carboxylic acid derivatives has been developed using (S,S)-(+)-pseudoephedrine as a chiral auxiliary. researchgate.net This method has been applied to the enantioselective synthesis of 3-substituted pyrrolidines. researchgate.net

    Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have also been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.netrsc.org

    Multicomponent Reaction (MCR) Approaches for Pyrrolidine Derivatives

    Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the reactants. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the synthesis of diverse libraries of compounds.

    The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and widely used methods for the construction of the pyrrolidine ring. nih.govnih.gov Azomethine ylides are three-atom components that can be generated in situ from various precursors, such as the condensation of an amine with an aldehyde or the ring-opening of an aziridine. nih.gov

    These ylides then react with a dipolarophile (an alkene) in a [3+2] cycloaddition to furnish a highly substituted pyrrolidine ring. This reaction is often highly stereospecific, with the stereochemistry of the alkene being transferred to the newly formed pyrrolidine ring. The regio- and diastereoselectivity of the cycloaddition can be controlled by the nature of the substituents on both the azomethine ylide and the dipolarophile. nih.gov

    A reductive [3+2] cycloaddition reaction of amides and conjugated alkenes has been developed for the synthesis of structurally complex pyrrolidines, enabled by the use of Vaska's complex and TMDS to reductively generate a range of azomethine ylide species. nih.gov

    Synthetic ApproachKey FeaturesExample Reaction
    Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity.Organocatalytic Michael addition. researchgate.netrsc.org
    Chiral Pool SynthesisUtilization of enantiopure starting materials from nature.Synthesis from (R)-glycidol. researchgate.net
    Diastereoselective Conjugate AdditionControl of relative stereochemistry using chiral auxiliaries.Pseudoephedrine-mediated conjugate addition. researchgate.net
    1,3-Dipolar CycloadditionConstruction of the pyrrolidine ring via [3+2] cycloaddition.Reaction of azomethine ylides with alkenes. nih.govnih.gov

    Michael Addition Reactions

    The Michael or 1,4-addition reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds. wikipedia.org This method is particularly valuable in constructing the pyrrolidine ring system. The reaction involves the addition of a nucleophile, known as a Michael donor (often an enolate), to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.org This process is a class of conjugate addition and is widely utilized for its mild reaction conditions. wikipedia.org

    In the context of synthesizing pyrrolidine-3-carboxylic acid derivatives, organocatalytic enantioselective Michael addition reactions are particularly effective. rsc.orgnih.gov For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgnih.gov This specific application led to the successful two-step synthesis of 5-methylpyrrolidine-3-carboxylic acid with a 97% enantiomeric excess (ee). nih.gov The versatility of the Michael addition allows for the creation of diverse structures, as the reaction can be tailored with different substitution patterns on both the Michael acceptor and donor, leading to products like succinimide (B58015) derivatives. nih.gov

    The mechanism begins with the deprotonation of an active hydrogen compound by a base to form a stabilized carbanion (nucleophile). wikipedia.org This nucleophile then attacks the β-carbon of the electrophilic α,β-unsaturated compound in a conjugate addition, forming a new C-C bond and an enolate intermediate. wikipedia.orgyoutube.com This intermediate is subsequently protonated to yield the final Michael adduct. youtube.com The resulting products often feature a 1,5-dioxygenated pattern, which is a useful synthon for further transformations. wikipedia.org

    Michael DonorMichael AcceptorCatalyst/ConditionsKey OutcomeReference
    Nitroalkanes4-alkyl-substituted 4-oxo-2-enoatesOrganocatalyticEnantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgnih.gov
    Ketones (e.g., Acetone)trans-β-nitrostyreneAsymmetric organocatalysisSynthesis of 5-nitro-4-phenylpentan-2-one (B3379423) with 78% isolated yield. nih.gov
    Diethyl Malonateα,β-unsaturated carbonylBase (e.g., sodium ethoxide)Forms a 1,5-dicarbonyl product. wikipedia.orgyoutube.com

    Knoevenagel Condensation in Pyrrolidine Precursor Synthesis

    The Knoevenagel condensation is a modification of the aldol (B89426) condensation used to create carbon-carbon bonds. wikipedia.org The reaction involves a nucleophilic addition of a compound with an active hydrogen (like malonic acid or its esters) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org This process is typically catalyzed by a weak base, such as an amine. wikipedia.org

    In the synthesis of pyrrolidine precursors, the Knoevenagel condensation is employed to generate α,β-unsaturated compounds that can undergo further reactions, such as Michael additions, to form the pyrrolidine ring. For example, the reaction between aryl aldehydes and thiazolidine-2,4-dione (TZD), catalyzed by amines like piperidine (B6355638) or pyrrolidine, produces intermediates for glitazones. researchgate.netjuniperpublishers.com Studies have shown that pyrrolidine can be a more efficient catalyst than piperidine in these reactions. researchgate.netjuniperpublishers.com For the reaction with 4-methoxybenzaldehyde, pyrrolidine achieved a 100% conversion of TZD, while piperidine reached a maximum of 91% conversion. juniperpublishers.com

    The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and malonic acid as the active methylene (B1212753) compound, which results in condensation followed by decarboxylation. wikipedia.org The choice of catalyst is crucial; secondary amines like pyrrolidine have been used effectively, sometimes in the form of ionic liquids to promote solvent-free conditions, which significantly improves the environmental friendliness of the synthesis. tandfonline.com

    Carbonyl CompoundActive Methylene CompoundCatalyst/SolventResult/ObservationReference
    p-methoxybenzaldehydeThiazolidine-2,4-dione (TZD)Pyrrolidine100% TZD conversion achieved. researchgate.netjuniperpublishers.com
    p-nitrobenzaldehydeThiazolidine-2,4-dione (TZD)PyrrolidineHigher conversion compared to piperidine catalyst. researchgate.net
    Long-chain aldehydes1,3-dicarbonyl compoundsPyrrolidinium ionic liquids (PyrrILs)Proceeded smoothly under solvent-free conditions. rsc.org
    AcroleinMalonic AcidPyridineDoebner modification leading to trans-2,4-pentadienoic acid after decarboxylation. wikipedia.org

    Protecting Group Strategies for Amine and Carboxylate Functionalities

    In the synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com This strategy allows for selective transformations at other sites within the molecule. jocpr.com

    For the amine functionality, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.comug.edu.pl The Boc group is typically removed under acidic conditions (e.g., using trifluoroacetic acid), while the Cbz group is often cleaved by catalytic hydrogenation. creative-peptides.com Other groups mentioned for amine protection in pyrrolidine synthesis include allyl and allyloxycarbonyl. google.com

    For the carboxylate functionality, protection is often mandatory to prevent it from reacting during transformations targeting other parts of the molecule. ug.edu.pl Common methods for protecting carboxylic acids include their conversion to esters, such as methyl, ethyl, or benzyl (B1604629) esters. ug.edu.pl The tert-butyl (tBu) ester is another widely used protecting group, valued for its stability and selective removal under acidic conditions. ug.edu.plcreative-peptides.com The choice of an appropriate protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal without affecting the rest of the molecule. jocpr.com

    Functional GroupProtecting GroupAbbreviationCommon Deprotection ConditionsReference
    Aminetert-butyloxycarbonylBocAcidic conditions (e.g., TFA) google.comcreative-peptides.com
    AmineBenzyloxycarbonylCbzCatalytic Hydrogenation google.com
    AmineAllyloxycarbonylAlocPalladium catalysis google.com
    Carboxylatetert-Butyl esterOtBuAcidic conditions ug.edu.plcreative-peptides.com
    CarboxylateBenzyl esterOBnCatalytic Hydrogenation ug.edu.pl

    Optimization of Reaction Conditions and Yields in Pyrrolidine Synthesis

    Optimizing reaction conditions is a critical step in developing efficient and high-yielding synthetic routes for pyrrolidine derivatives. This process involves systematically varying parameters such as temperature, solvent, catalyst loading, and stoichiometry to maximize product formation and minimize side reactions. researchgate.netacs.org

    In pyrrolidine synthesis via intramolecular hydroamination, optimization efforts revealed that a one-pot, two-step procedure was superior to a single-step process, which yielded no desired product. researchgate.net The stoichiometry of reagents was also found to be crucial, with 1.2 equivalents of the oxidant and reductant proving optimal. researchgate.net

    For the Knoevenagel condensation used in preparing pyrrolidine precursors, the choice and amount of catalyst significantly impact reaction efficiency. researchgate.netjuniperpublishers.com In a comparative study, pyrrolidine was found to be a more effective catalyst than piperidine. juniperpublishers.com Furthermore, optimizing the amount of pyrrolidine catalyst showed that 0.5 to 0.625 equivalents relative to the aldehyde reactant resulted in the highest conversion rates, achieving 100% conversion. juniperpublishers.com

    Biocatalytic approaches also benefit from rigorous optimization. For the synthesis of chiral 2-substituted pyrrolidines using transaminases, parameters such as temperature, pH, and co-solvent concentration were investigated to achieve excellent conversion (>99%) and enantioselectivity (>99% ee). acs.org These examples underscore the importance of fine-tuning reaction conditions to achieve desired outcomes in terms of yield, purity, and stereoselectivity. acs.orgacs.org

    Reaction TypeParameter OptimizedFinding/ImpactReference
    Intramolecular HydroaminationProcedureA one-pot, two-step procedure was significantly more effective than a single-step approach. researchgate.net
    Intramolecular HydroaminationStoichiometry1.2 equivalents of oxidant and reductant provided the optimal yield. researchgate.net
    Knoevenagel CondensationCatalyst ChoicePyrrolidine showed higher conversion rates than piperidine. researchgate.netjuniperpublishers.com
    Knoevenagel CondensationCatalyst Loading0.5-0.625 eq. of pyrrolidine gave 100% conversion. juniperpublishers.com
    Biocatalytic CyclizationpH, Temperature, Co-solventOptimization led to >99% conversion and >99% enantiomeric excess. acs.org

    Chemical Reactivity and Mechanistic Investigations of Methyl 3 Aminopyrrolidine 3 Carboxylate

    Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

    The nitrogen atom in the pyrrolidine ring of Methyl 3-aminopyrrolidine-3-carboxylate is a secondary amine, rendering it nucleophilic and basic. This inherent reactivity is the basis for numerous synthetic transformations, allowing for the introduction of a wide array of substituents at the N-1 position. The outcomes of these reactions are often predictable based on well-established principles of amine chemistry.

    Nucleophilic Acylation and Alkylation Reactions

    The lone pair of electrons on the pyrrolidine nitrogen atom readily participates in nucleophilic substitution reactions with various electrophiles.

    N-Acylation: This process involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an N-acyl derivative. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to yield the stable amide product. Due to the high reactivity of acyl halides, these reactions are often rapid and high-yielding. nih.govnsf.gov In combinatorial chemistry, various coupling reagents such as O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are employed to facilitate the acylation of amines, including N-methyl amino acids, which are structurally similar to the pyrrolidine scaffold. researchgate.net

    N-Alkylation: The pyrrolidine nitrogen can also be alkylated using alkyl halides or other alkylating agents through an SN2 mechanism. However, a common challenge in the direct alkylation of secondary amines is overalkylation, as the resulting tertiary amine can still be nucleophilic. researchgate.net To achieve selective monoalkylation, alternative methods are often employed. One such strategy involves the use of chiral triflate esters as alkylating agents, which react with N-Boc-protected aminopyrrolidines via an SN2 pathway, often with good chemical and optical yields. rsc.org The use of N-aminopyridinium salts as ammonia (B1221849) surrogates also provides a modern approach to achieving controlled monoalkylation. researchgate.net In the context of pharmaceutical synthesis, the nitrogen of this compound has been shown to act as a nucleophile in reactions to form complex heterocyclic systems, such as substituted quinoxalines, demonstrating its utility in constructing advanced molecular architectures. google.comgoogle.com

    Amide and Urethane Formation

    The formation of amides and urethanes at the pyrrolidine nitrogen are specific, highly important examples of N-acylation.

    Amide Formation: As a cornerstone of peptide and medicinal chemistry, amide bond formation is a critical transformation. The pyrrolidine nitrogen of this compound can be coupled with carboxylic acids to form amides. Direct condensation is typically inefficient, necessitating the activation of the carboxylic acid. This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts (e.g., PyBOP), which convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. researchgate.net

    Urethane Formation: Urethanes (or carbamates) are readily synthesized by reacting the pyrrolidine nitrogen with chloroformates or isocyanates. For instance, reaction with a chloroformate proceeds through a nucleophilic acyl substitution mechanism, where the amine displaces the chloride. This reaction is often used to install protecting groups on the nitrogen, such as the widely used tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. The Boc group, for example, makes the amine chemically inert under non-acidic conditions, allowing for selective reactions elsewhere in the molecule.

    Reductive Amination and Related Transformations

    Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and represents a key transformation for the pyrrolidine nitrogen. This two-step, often one-pot, process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding more substituted amine.

    The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the protonated iminium ion intermediate over the starting carbonyl compound. nih.gov Common reagents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). google.comnih.gov This method avoids the issue of overalkylation often encountered with direct alkylation using alkyl halides. researchgate.net For example, deprotected 3-aminopyrrolidine-3-carboxylate derivatives can undergo efficient reductive amination with aldehydes, such as benzaldehyde, using NaBH(OAc)₃ as the reducing agent. This transformation is widely used in the synthesis of complex amines for pharmaceutical applications. nih.gov

    Table 1: Summary of Reactions at the Pyrrolidine Nitrogen
    Reaction TypeTypical ReagentsKey IntermediateProductReference
    N-AcylationAcyl Chlorides, AnhydridesTetrahedral IntermediateN-Acyl Pyrrolidine nih.gov
    N-AlkylationAlkyl Halides, TriflatesSN2 Transition StateN-Alkyl Pyrrolidine researchgate.netrsc.org
    Amide FormationCarboxylic Acid + Coupling Agent (e.g., DCC, PyBOP)Activated Ester/Tetrahedral IntermediateN-Amide Pyrrolidine researchgate.net
    Urethane FormationChloroformates, IsocyanatesTetrahedral IntermediateN-Carbamate Pyrrolidine
    Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃)Iminium IonN-Alkyl Pyrrolidine nih.gov

    Transformations of the Carboxylate Ester Group

    The methyl ester group at the C-3 position is the second major site of reactivity in this compound. It is susceptible to various nucleophilic acyl substitution reactions, although it is generally less reactive than an acyl chloride or anhydride. The presence of the nearby amino group can influence these transformations, potentially requiring protective group strategies to achieve chemoselectivity.

    Hydrolysis and Transesterification Reactions

    Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, known as saponification, is typically carried out with an aqueous base like sodium hydroxide (B78521). The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a resonance-stabilized carboxylate. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

    Transesterification: This reaction involves the conversion of the methyl ester into a different ester by heating it in the presence of another alcohol, typically with an acid or base catalyst. The reaction is an equilibrium process, and it is usually driven to completion by using a large excess of the new alcohol. Transesterification has been noted as a potential side reaction during other transformations of amino acid esters, such as catalytic N-alkylation at elevated temperatures. nih.gov

    Reduction and Amidation of the Ester Moiety

    Reduction: The ester group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of methoxide to form an intermediate aldehyde, which is then immediately reduced further by another equivalent of hydride to the primary alcohol. Given the reactivity of LiAlH₄, any acyl groups on the pyrrolidine nitrogen would likely be reduced as well, necessitating a careful selection of reaction conditions or protecting groups to achieve a selective transformation.

    Amidation: The direct conversion of an ester to an amide by reaction with an amine is possible but is generally a slow reaction that requires high temperatures or catalysis. This is because alkoxides (like methoxide) are poor leaving groups compared to the halides or carboxylates found in more reactive acylating agents. However, this transformation is synthetically useful and can be facilitated. In the synthesis of complex molecules, the ester group of a pyrrolidine carboxylate derivative can be converted to an amide as a key synthetic step. google.com For instance, the preparation of a specific piperidine (B6355638) compound involved the hydrolysis of the ester followed by amidation of the resulting carboxylic acid, indicating a two-step sequence is often preferred for this transformation. google.com

    Table 2: Summary of Reactions at the Carboxylate Ester Group
    Reaction TypeTypical ReagentsKey IntermediateProductReference
    Hydrolysis (Saponification)NaOH(aq), then H₃O⁺Tetrahedral IntermediateCarboxylic Acid
    TransesterificationR'-OH, H⁺ or OR'⁻Tetrahedral IntermediateNew Ester (R'-OOC-) nih.gov
    Reduction1) LiAlH₄ 2) H₂OAldehydePrimary Alcohol nih.gov
    AmidationAmine (R'-NH₂), Heat/CatalystTetrahedral IntermediateAmide google.com

    Applications of Methyl 3 Aminopyrrolidine 3 Carboxylate As a Versatile Synthetic Intermediate

    Construction of Complex Polycyclic Nitrogen Heterocycles

    Nitrogen-containing heterocycles are fundamental components of many natural products and pharmaceuticals. nih.gov The pyrrolidine (B122466) ring, a core feature of Methyl 3-aminopyrrolidine-3-carboxylate, serves as a versatile scaffold for constructing more complex, multi-ring systems. While specific examples detailing the use of this compound in multi-component reactions for building polycyclic structures are not extensively documented, the general strategy is well-established for related compounds. For instance, one-pot, three-component reactions are powerful methods for synthesizing fused ring systems like pyrrolo[2,3-d]pyrimidines. scielo.org.mxgoogle.com These reactions often involve the condensation of an amine, a carbonyl compound, and a third reactive species. The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic ester, presents significant potential for its use in such convergent synthetic strategies to create novel polycyclic scaffolds. nih.gov

    Furthermore, palladium-catalyzed cascade reactions are a sophisticated method for assembling tricyclic nitrogen heterocycles from simpler precursors. researchgate.net The inherent stereochemistry and functional group arrangement of chiral pyrrolidine derivatives make them ideal starting points for creating complex, three-dimensional molecules through such advanced catalytic processes.

    Role in Precursor Synthesis for Structurally Elaborate Molecules

    The synthesis of complex, biologically active molecules often relies on the use of chiral building blocks to introduce specific stereochemistry and functionality. rsc.orgsigmaaldrich.com this compound is a prime example of such a chiral precursor. Its constrained cyclic structure is a key feature in many modern pharmaceuticals. The pyrrolidine motif is central to the structure of numerous approved drugs, highlighting its importance in medicinal chemistry. nih.gov

    The development of synthetic routes to complex molecules often involves diastereoselective reactions to control the spatial arrangement of atoms. researchgate.net The fixed stereocenter of this compound can direct the stereochemical outcome of subsequent reactions, making it an invaluable tool for chemists aiming to synthesize structurally elaborate molecules with high precision. This control is crucial for ensuring the desired biological activity and minimizing off-target effects.

    Utilization in the Development of Ligands for Asymmetric Catalysis

    Asymmetric catalysis, which uses chiral catalysts to create stereochemically defined products, is a cornerstone of modern chemical synthesis. The pyrrolidine scaffold is a privileged structure in the design of chiral ligands and organocatalysts. nih.govnih.gov Proline and its derivatives, for example, are among the most successful organocatalysts for a wide range of asymmetric transformations.

    Researchers have developed numerous sophisticated chiral ligands based on the pyrrolidine framework for transition metal-catalyzed reactions. These include ferrocene-containing ligands and C2-symmetrical 2,5-disubstituted pyrrolidines, which have shown exceptional performance in reactions like asymmetric hydrogenation and allylic substitution. acs.orgnih.gov These ligands create a specific chiral environment around a metal center, enabling the highly selective formation of one enantiomer of the product. While direct synthesis of ligands from this compound is not prominently featured in current literature, its structure represents a valuable platform for designing novel phosphine or phosphoramidite ligands for a new generation of asymmetric catalysts. researchgate.netnih.gov

    Incorporation into Peptidomimetic Structures and Constrained Amino Acid Scaffolds

    Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. A key strategy in their design is the use of conformationally constrained amino acids to lock the molecule into a specific bioactive shape. prepchem.comrloginconsulting.com this compound is a classic example of a constrained amino acid, where the cyclic structure significantly reduces the molecule's flexibility.

    The incorporation of such non-natural amino acids is a proven strategy in drug discovery, leading to the development of successful drugs. scielo.org.mxresearchgate.net These rigid building blocks help to pre-organize the peptide backbone into specific secondary structures, such as β-turns, which are often crucial for binding to biological targets like receptors and enzymes. chemrxiv.org The use of unprotected or specially protected amino acids in peptide synthesis is an area of active research, and building blocks like this compound are essential for creating novel peptidomimetic drug candidates. nih.govnih.gov

    Development of Novel Synthetic Reagents and Methodologies Utilizing the Pyrrolidine Framework

    The unique reactivity of the pyrrolidine ring has led to the development of new synthetic methods. For example, asymmetric Michael addition reactions have been developed to produce highly substituted pyrrolidine-3-carboxylic acid derivatives with excellent stereocontrol. mdpi.com These methods provide access to a wide range of chiral building blocks that would be difficult to synthesize otherwise.

    Multi-component reactions (MCRs) offer a powerful and efficient way to synthesize complex molecules, including functionalized pyrroles and pyrrolidines, in a single step. chemrxiv.org These reactions are highly atom-economical and can generate significant molecular diversity from simple starting materials. nih.gov The pyrrolidine framework of this compound can also be modified using advanced techniques like C(sp³)–H activation, allowing for the late-stage functionalization of the molecule to create novel analogs and reagents. google.com This approach enables chemists to access new chemical space and develop innovative synthetic tools based on this versatile scaffold.

    Advanced Spectroscopic and Structural Elucidation Techniques in Research on Methyl 3 Aminopyrrolidine 3 Carboxylate

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)

    High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of methyl 3-aminopyrrolidine-3-carboxylate. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be assembled.

    ¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons within the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons of the methyl ester group, the methylene (B1212753) groups of the pyrrolidine (B122466) ring, and the amine proton. The chemical shifts (δ) of the pyrrolidine ring protons are influenced by their position relative to the amino and carboxylate groups. Coupling constants (J) between adjacent protons, observable in high-resolution spectra, are critical for determining the relative stereochemistry of the substituents on the ring.

    2D NMR techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of the proton connectivity throughout the pyrrolidine ring. longdom.org An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached, providing a definitive link between the ¹H and ¹³C assignments. nih.gov These techniques are invaluable for resolving ambiguities that may arise from signal overlap in the one-dimensional spectra.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

    Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    C=O - 170-180
    C3 - 60-70
    CH₂ (Pyrrolidine) 2.5-3.5 45-55
    CH₃ (Ester) 3.6-3.8 50-55
    NH Variable (1.5-3.5) -

    Note: These are predicted ranges and can vary based on solvent and other experimental conditions.

    Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis (e.g., HRMS)

    Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the compound's molecular formula by comparing the experimental mass to the calculated masses of potential formulas. For this compound (C₆H₁₂N₂O₂), the expected exact mass would be a key piece of data for its identification.

    The fragmentation pathways of this compound upon ionization (e.g., by electron impact, EI, or electrospray ionization, ESI) can provide valuable structural information. Common fragmentation patterns for amino esters and cyclic amines can be predicted. For instance, α-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, which would lead to the loss of specific alkyl radicals. miamioh.edu The ester group can also undergo characteristic fragmentations, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Analyzing the masses of the resulting fragment ions helps to piece together the structure of the original molecule.

    Table 2: Predicted Key Mass Spectrometry Fragments for this compound

    Fragment Ion Predicted m/z Possible Origin
    [M+H]⁺ 145 Protonated molecular ion (ESI)
    [M]⁺˙ 144 Molecular ion (EI)
    [M-OCH₃]⁺ 113 Loss of the methoxy group
    [M-COOCH₃]⁺ 85 Loss of the methoxycarbonyl group

    Note: The observed fragments can vary depending on the ionization technique and energy.

    Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

    The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. The presence of the amine group would be indicated by N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. Primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching. The carbonyl group (C=O) of the methyl ester will produce a strong, sharp absorption band in the range of 1735-1750 cm⁻¹. Additionally, C-H stretching vibrations from the pyrrolidine ring and the methyl group will be observed around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). journalwjbphs.comlibretexts.org

    Furthermore, IR spectroscopy can provide information about intermolecular interactions, such as hydrogen bonding. The position and shape of the N-H and C=O absorption bands can be influenced by the extent of hydrogen bonding in the sample, providing insights into its solid-state or solution-phase structure.

    Table 3: Characteristic Infrared Absorption Frequencies for this compound

    Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
    Amine (N-H) Stretch 3300-3500
    Carbonyl (C=O) Stretch 1735-1750
    Alkyl (C-H) Stretch 2850-3000
    Ester (C-O) Stretch 1000-1300
    Amine (C-N) Stretch 1000-1250

    X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

    X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For a chiral molecule like this compound, this technique can provide an unambiguous assignment of the (R) or (S) configuration at the C3 stereocenter.

    To perform X-ray crystallography, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. This map allows for the precise determination of bond lengths, bond angles, and torsion angles. mdpi.com

    The analysis of the crystal structure reveals the preferred conformation of the pyrrolidine ring in the solid state. Pyrrolidine rings are not planar and can adopt various puckered conformations, such as the "envelope" or "twist" conformations. The specific conformation adopted by this compound will be influenced by the steric and electronic effects of the amino and carboxylate substituents. Furthermore, the crystal packing will reveal details about intermolecular interactions, such as hydrogen bonding between the amine and ester functionalities of neighboring molecules, which govern the solid-state architecture. nih.gov

    Table 4: Key Information Obtainable from X-ray Crystallography of this compound

    Parameter Information Provided
    Space Group & Unit Cell Dimensions Crystal system and packing parameters
    Atomic Coordinates Precise 3D arrangement of atoms
    Bond Lengths and Angles Geometric details of the molecular structure
    Torsion Angles Conformational analysis of the pyrrolidine ring
    Absolute Configuration Unambiguous (R) or (S) assignment
    Intermolecular Interactions Hydrogen bonding and crystal packing

    Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analysis

    Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful for analyzing the stereochemistry of chiral molecules in solution. These methods measure the differential interaction of left- and right-circularly polarized light with the sample.

    Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. An ECD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule. The sign and intensity of the Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule. encyclopedia.pub For this compound, the chromophores, primarily the ester carbonyl group, will give rise to characteristic ECD signals. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. nih.gov

    Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. An ORD curve provides information that is complementary to the ECD spectrum. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is directly related to the stereochemistry of the molecule. wikipedia.org ORD has historically been a fundamental technique for assigning the absolute configuration of chiral compounds, including amino acids and their derivatives. nih.gov

    Table 5: Principles and Applications of Chiroptical Spectroscopy for this compound

    Technique Principle Key Application
    Electronic Circular Dichroism (ECD) Differential absorption of left- and right-circularly polarized light Determination of absolute configuration and conformational analysis in solution
    Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelength Assignment of absolute configuration and analysis of Cotton effects

    Computational and Theoretical Studies on Methyl 3 Aminopyrrolidine 3 Carboxylate

    Conformational Analysis and Potential Energy Surface Mapping

    A comprehensive conformational analysis of Methyl 3-aminopyrrolidine-3-carboxylate would be crucial to understanding its three-dimensional structure and flexibility. The pyrrolidine (B122466) ring is known for its non-planar "envelope" and "twisted" conformations. The presence of two substituents at the C3 position—an amino group and a methyl carboxylate group—would significantly influence the ring's puckering and the relative orientation of these substituents.

    Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, would be used to map the potential energy surface (PES) of the molecule. This involves systematically changing key dihedral angles (torsions) within the molecule and calculating the corresponding energy. The results would identify low-energy conformers, representing the most stable shapes of the molecule, and the energy barriers between them. For substituted prolines, it has been noted that the nature and bulkiness of the substituent on the pyrrolidine ring are critical factors in determining conformational preferences.

    Table 1: Hypothetical Low-Energy Conformers and Dihedral Angles

    Conformer Pyrrolidine Ring Pucker N-C3-C(O)-O Dihedral (°) H₂N-C3-C(O)-O Dihedral (°) Relative Energy (kcal/mol)
    A Envelope (C4-endo) 175 -5 0.0
    B Twist (C3-exo/C4-endo) -60 60 1.2
    C Envelope (C2-endo) 160 20 2.5

    Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis.

    Electronic Structure and Molecular Orbital Theory Investigations (e.g., DFT calculations)

    Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide valuable insights into its reactivity, stability, and spectroscopic properties.

    Key parameters derived from DFT studies include:

    Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

    Electron Density Distribution: Mapping the electron density would show how electrons are distributed across the molecule, highlighting polar regions and potential sites for electrophilic or nucleophilic attack.

    Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of bonding interactions, including hyperconjugative effects that contribute to molecular stability.

    DFT calculations are routinely used for a wide range of organic molecules to understand their fundamental chemical properties.

    Reaction Pathway Modeling and Transition State Analysis

    Computational modeling can be used to simulate chemical reactions involving this compound and to analyze the transition states. This is particularly relevant for understanding its synthesis, degradation, or its role as an intermediate in a larger reaction scheme.

    By calculating the energy profile of a proposed reaction pathway, chemists can:

    Identify the transition state structure, which is the highest energy point along the reaction coordinate.

    Determine the activation energy, which is related to the reaction rate.

    Investigate the influence of different catalysts or solvent conditions on the reaction pathway.

    For instance, the acylation of the amino group or the hydrolysis of the ester group could be modeled to understand the energetics and mechanisms of these transformations.

    Prediction of Spectroscopic Parameters and Comparison with Experimental Data

    A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound. For this compound, DFT calculations could predict:

    Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to aid in signal assignment and structural verification.

    Infrared (IR) Spectra: The vibrational frequencies corresponding to different functional groups (e.g., N-H stretch, C=O stretch) can be computed. This information is valuable for interpreting experimental IR spectra.

    The agreement between predicted and experimental spectra serves as a validation of the computational model and the determined molecular structure.

    Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

    Spectroscopic Parameter Predicted Value Experimental Value
    ¹³C NMR (C=O) 172.5 ppm 173.1 ppm
    ¹H NMR (N-H) 2.8 ppm 2.9 ppm
    IR Freq. (C=O stretch) 1735 cm⁻¹ 1740 cm⁻¹
    IR Freq. (N-H bend) 1610 cm⁻¹ 1615 cm⁻¹

    Note: This table is illustrative of how computational data would be compared with experimental findings.

    Study of Intermolecular Interactions and Hydrogen Bonding Networks

    The amino group and the carbonyl group of the ester in this compound are capable of participating in hydrogen bonding, both as donors (N-H) and acceptors (N and O=C). Understanding these intermolecular interactions is crucial for predicting the compound's physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems.

    Computational studies can model dimers or larger clusters of the molecule to investigate the geometry and strength of hydrogen bonds. Techniques such as Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature of these non-covalent interactions. In the solid state, these interactions would dictate the crystal packing arrangement. The study of intermolecular forces is fundamental to understanding the properties of condensed phases.

    Future Perspectives and Emerging Research Directions

    Development of More Sustainable and Greener Synthetic Routes for Pyrrolidine-3-carboxylates

    The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For pyrrolidine-3-carboxylates, research is steering towards greener alternatives to traditional synthetic methods. These emerging strategies prioritize the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions.

    Key aspects of developing sustainable synthetic routes include:

    Catalyst-Free Reactions: Performing reactions under catalyst-free conditions, often in aqueous media, significantly reduces the environmental impact. semanticscholar.org

    Ultrasound and Mechanochemistry: The use of ultrasound or mechanochemical activation can lead to shorter reaction times and reduced solvent usage. semanticscholar.org

    Multi-component Reactions: Designing one-pot, multi-component reactions minimizes intermediate purification steps, thereby saving time, resources, and reducing waste. tandfonline.com

    Bio-catalysis: Employing enzymes as catalysts offers high selectivity under mild conditions, presenting a green alternative to conventional chemical catalysts.

    An example of a greener approach is the synthesis of pyrrolidine (B122466) derivatives using organocatalytic enantioselective Michael addition reactions, which can be performed under nearly solvent-free conditions. researchgate.netrsc.org

    Green Chemistry PrincipleApplication in Pyrrolidine SynthesisPotential Benefits
    PreventionDesigning syntheses to minimize waste.Reduced environmental pollution and disposal costs.
    Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.Increased efficiency and reduced waste.
    Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity to human health and the environment.Improved safety for researchers and reduced environmental impact.
    Designing Safer ChemicalsDesigning chemical products to affect their desired function while minimizing their toxicity.Reduced risk of adverse health and environmental effects.
    Safer Solvents and AuxiliariesMinimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents).Reduced environmental pollution and energy consumption.

    Exploration of Novel Reactivity and Catalytic Applications

    The unique structural and electronic properties of the pyrrolidine ring, particularly when substituted with functional groups like those in Methyl 3-aminopyrrolidine-3-carboxylate, make it a versatile scaffold for exploring new chemical reactions and catalytic applications.

    Recent research has demonstrated the potential of pyrrolidine derivatives as organocatalysts in various asymmetric transformations. nih.gov For instance, (R)-3-pyrrolidinecarboxylic acid has been shown to be an efficient catalyst in enantioselective anti-Mannich-type reactions. acs.org The carboxylic acid group at the β-position of the pyrrolidine ring plays a crucial role in promoting the carbon-carbon bond formation and controlling the stereoselectivity of the reaction. acs.org

    Future research in this area is likely to focus on:

    Designing Novel Pyrrolidine-Based Catalysts: Synthesizing new derivatives of this compound with tailored electronic and steric properties to catalyze a broader range of chemical transformations with high efficiency and selectivity.

    Unveiling New Reaction Pathways: Investigating the reactivity of the 3-amino-3-carboxylate moiety to discover novel synthetic methodologies.

    Synergistic Catalysis: Exploring the use of pyrrolidine-based catalysts in combination with other catalytic systems, such as metal catalysts or other organocatalysts, to achieve unprecedented reactivity and selectivity.

    Catalytic ApplicationPyrrolidine DerivativeKey Features
    Enantioselective anti-Mannich-type reactions(R)-3-pyrrolidinecarboxylic acidHigh diastereo- and enantioselectivities. acs.org
    Asymmetric Aldol (B89426) ReactionsProlinamide-based organocatalystsCan be performed in environmentally friendly media like water. nih.gov
    Michael Addition ReactionsD-prolinamidesEffective at room temperature without additives. nih.gov

    Integration into Flow Chemistry and Automated Synthesis Platforms

    The integration of synthetic methodologies into continuous flow and automated platforms represents a significant advancement in chemical synthesis, offering benefits such as improved reaction control, enhanced safety, and accelerated discovery of new molecules. acs.orgchemrxiv.org The synthesis of pyrrolidine derivatives is well-suited for these technologies.

    Flow chemistry has been successfully applied to the synthesis of various substituted pyrrolidines. acs.orgresearchgate.net For instance, a combination of flow and batch chemistries has been used to assemble a library of trisubstituted drug-like pyrrolidines. acs.org The use of microreactor technologies allows for better control over reaction parameters, leading to higher yields and purities. acs.org Furthermore, flow reactors can be linked together to perform multi-step sequences without isolating intermediates, significantly expediting the synthetic process. acs.org

    Automated synthesis platforms, which enable the rapid synthesis and purification of small molecules, are also being explored for the preparation of pyrrolidine libraries. chemrxiv.orgnih.gov These platforms can accelerate the drug discovery process by quickly generating a diverse range of compounds for biological screening.

    TechnologyAdvantages in Pyrrolidine SynthesisExamples
    Flow ChemistryBetter reaction control, easier scalability, telescoping of reaction steps. acs.orgSynthesis of trisubstituted pyrrolidines, 3-nitropyrrolidines. acs.orgresearchgate.net
    Automated SynthesisRapid synthesis of compound libraries, high-throughput screening. nih.govAutomated iterative Csp3–C bond formation for small molecule synthesis. chemrxiv.org

    Unexplored Applications as Precursors for Advanced Materials

    While pyrrolidine derivatives are well-established in medicinal chemistry, their potential as precursors for advanced materials remains largely untapped. The functional groups present in this compound, namely the secondary amine, the tertiary amine, and the carboxylate, offer multiple points for polymerization or incorporation into larger supramolecular structures.

    Potential applications in materials science could include:

    Polymer Synthesis: The amino and carboxylate groups can serve as monomers for the synthesis of novel polyamides or polyesters with unique properties.

    Metal-Organic Frameworks (MOFs): The pyrrolidine derivative could act as an organic linker in the construction of MOFs, which have applications in gas storage, separation, and catalysis.

    Functional Coatings and Surfaces: The ability of the amine and carboxylate groups to interact with surfaces could be exploited to develop functional coatings with specific properties, such as biocompatibility or anti-fouling characteristics.

    Further research is needed to explore the polymerization behavior of this compound and its derivatives and to characterize the properties of the resulting materials.

    Addressing Current Challenges and Gaps in the Synthesis and Utility of Substituted Pyrrolidines

    Despite significant progress, the synthesis and application of substituted pyrrolidines still present several challenges that need to be addressed to unlock their full potential.

    One of the main challenges is the stereoselective synthesis of highly substituted pyrrolidines. mdpi.comnih.gov While numerous methods have been developed, achieving high levels of stereocontrol, particularly for compounds with multiple stereocenters, can be difficult and often requires complex synthetic routes. mdpi.com

    Other challenges and gaps include:

    Substrate Scope: Many existing synthetic methods are limited in their substrate scope, making it difficult to access a wide range of structurally diverse pyrrolidine derivatives. nih.gov

    Functional Group Tolerance: Some synthetic transformations are not compatible with certain functional groups, which can necessitate the use of protecting group strategies, adding to the complexity and cost of the synthesis.

    Scalability: Many laboratory-scale syntheses are not readily scalable to an industrial setting, which is a significant hurdle for the commercialization of new pyrrolidine-based products. figshare.com

    Future research should focus on developing more general, robust, and scalable synthetic methods for the preparation of substituted pyrrolidines. This will require a combination of new catalyst development, the exploration of novel reaction pathways, and the application of enabling technologies such as flow chemistry and automation.

    Q & A

    Q. How to assess the compound’s stability under physiological conditions for in vitro studies?

    • Protocol :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
    • Test pH-dependent hydrolysis of the ester group in buffers (pH 4–9).
    • Use mass spectrometry to identify degradation products (e.g., carboxylic acid derivatives) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.